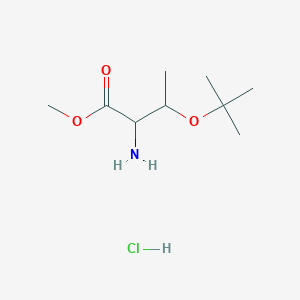
2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoleacetic Acid-d4 is a deuterated form of Indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family of indole derivatives. Indole-3-acetic acid regulates various aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . The deuterated form, Indoleacetic Acid-d4, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indoleacetic Acid-d4 typically involves the incorporation of deuterium atoms into the Indole-3-acetic acid molecule. One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method involves Fischer indole synthesis using deuterated glutamic acid and phenylhydrazine . These methods ensure the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of Indoleacetic Acid-d4 follows similar synthetic routes but on a larger scale. The use of deuterated precursors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve multiple steps, including purification and quality control, to meet the standards required for scientific research applications.
Análisis De Reacciones Químicas
Types of Reactions
Indoleacetic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Indoleacetic Acid-d4 can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert Indoleacetic Acid-d4 to indole-3-ethanol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid
Reduction: Indole-3-ethanol
Substitution: Various substituted indole derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Indoleacetic Acid-d4 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of metabolic pathways and mechanisms of action. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the role of Indole-3-acetic acid in plant growth and development.
Medicine: Investigated for its potential therapeutic applications and interactions with biological systems.
Industry: Used in the development of new agricultural products and plant growth regulators
Mecanismo De Acción
Indoleacetic Acid-d4 exerts its effects by mimicking the action of Indole-3-acetic acid. It binds to specific receptors in plant cells, leading to the activation of ATPase proton pumps. This results in the acidification of the cell wall, activation of expansin proteins, and subsequent cell elongation . The molecular targets and pathways involved include the ubiquitin-activating enzyme complex and the regulation of Aux/IAA proteins .
Comparación Con Compuestos Similares
Indoleacetic Acid-d4 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:
Indole-3-acetic acid: The non-deuterated form, widely studied for its role in plant growth.
Indole-3-butyric acid: Another plant hormone with similar functions but different metabolic pathways.
Indole-3-acetonitrile: A compound with higher efficacy as a plant growth regulator.
Indoleacetic Acid-d4 stands out due to its stability and utility in tracing studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
179.21 g/mol |
Nombre IUPAC |
2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1D,2D,3D,5D |
Clave InChI |
QOPBEBWGSGFROG-RZIJKAHPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C(NC2=C1)CC(=O)O)[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)

![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)




![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)


![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)

